(3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)(4-chlorophenyl)methanone
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Overview
Description
The compound (3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)(4-chlorophenyl)methanone is a complex organic molecule featuring a pyrazole ring substituted with bromophenyl and chlorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)(4-chlorophenyl)methanone typically involves multi-step organic reactions. One common method includes the condensation of 4-bromobenzaldehyde with hydrazine to form a hydrazone intermediate. This intermediate then undergoes cyclization with another equivalent of 4-bromobenzaldehyde in the presence of a base to form the pyrazole ring. The final step involves the acylation of the pyrazole with 4-chlorobenzoyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of automated systems for reagent addition and product isolation can further streamline the process.
Chemical Reactions Analysis
Types of Reactions
(3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)(4-chlorophenyl)methanone: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atoms on the phenyl rings can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)(4-chlorophenyl)methanone: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)(4-chlorophenyl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (3,5-bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)(4-chlorophenyl)methanone
- (3,5-bis(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)(4-chlorophenyl)methanone)
- (3,5-bis(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(4-chlorophenyl)methanone)
Uniqueness
The presence of bromine atoms in (3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)(4-chlorophenyl)methanone imparts unique electronic and steric properties, making it distinct from its analogs. These properties can influence its reactivity and interactions with biological targets, potentially leading to different biological activities and applications.
Properties
IUPAC Name |
[3,5-bis(4-bromophenyl)-3,4-dihydropyrazol-2-yl]-(4-chlorophenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15Br2ClN2O/c23-17-7-1-14(2-8-17)20-13-21(15-3-9-18(24)10-4-15)27(26-20)22(28)16-5-11-19(25)12-6-16/h1-12,21H,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEJWFIQDSBLRDD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=C(C=C2)Br)C(=O)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15Br2ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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